

Alixorexton: A Technical Guide to its Molecular Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alixorexton (developmental code name: ALKS 2680) is an investigational, orally bioavailable, selective orexin 2 receptor (OX2R) agonist under development by Alkermes for the treatment of narcolepsy and other sleep disorders.[1][2][3] By selectively targeting the OX2R, **Alixorexton** aims to mimic the effects of the endogenous neuropeptide orexin-A, a key regulator of wakefulness.[4][5] This document provides a comprehensive technical overview of the molecular structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Alixorexton**.

Molecular Structure and Identification

Alixorexton is a complex macrocyclic molecule. Its structural details and identifiers are summarized below.



Identifier	Value	Source
IUPAC Name	N-[(15S,16R)-10-oxo-8,18-dioxa-11-azatetracyclo[17.2.2.02,7.011, 16]tricosa-2,4,6-trien-15-yl]methanesulfonamide	[1]
Chemical Formula	C21H30N2O5S	[1]
Molar Mass	422.54 g·mol−1	[1]
CAS Number	2648347-56-0	[1]
Developmental Code	ALKS 2680	[6]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Alixorexton** are not publicly available. However, some properties have been computed and are presented below.

Property	Value	Source
Molecular Weight	422.5 g/mol	[1]
XLogP3	2.1	[1]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	7	[7]
Rotatable Bonds	2	[7]
Topological Polar Surface Area	93.3 Ų	[1][7]

Pharmacological Properties

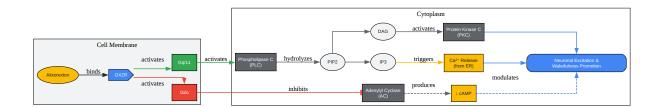
Alixorexton is a highly potent and selective agonist of the orexin 2 receptor (OX2R).[6][8] Its pharmacological profile is central to its therapeutic potential in treating disorders of hypersomnolence.



Parameter	Value	Source
Mechanism of Action	Selective Orexin 2 Receptor (OX2R) Agonist	[6][9]
Potency (EC50)	<100 nM	[8]
Selectivity	>5,000-fold for OX2R over OX1R	

Orexin 2 Receptor Signaling Pathway

Activation of the orexin 2 receptor by an agonist like **Alixorexton** initiates a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o.



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Orexin 2 Receptor Signaling Pathway

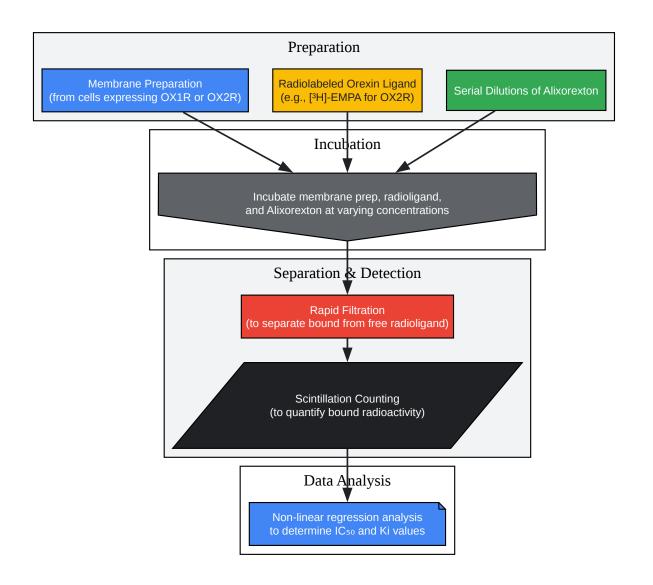
Experimental Protocols



The characterization of **Alixorexton**'s pharmacological profile involves standard in vitro assays for G-protein coupled receptors. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity of **Alixorexton** for the orexin receptors.



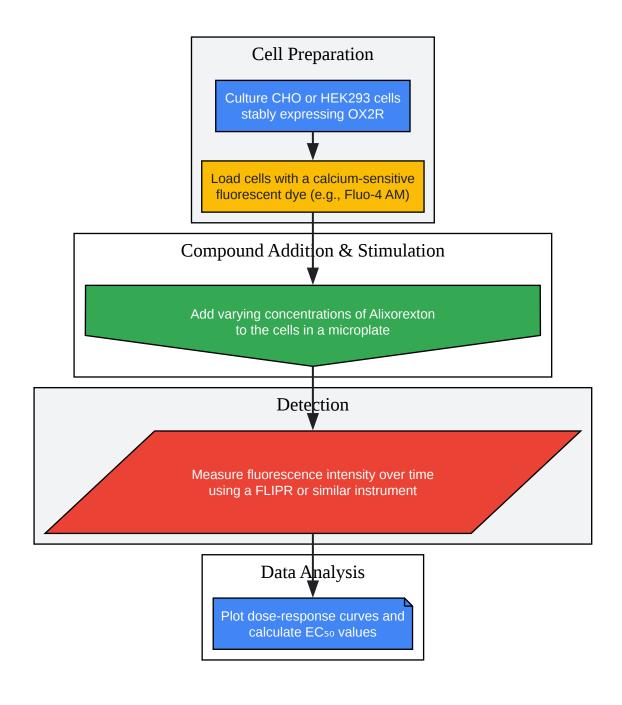


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Radioligand Competition Binding Assay Workflow

Calcium Mobilization Functional Assay

This assay measures the functional activity of **Alixorexton** as an agonist by detecting changes in intracellular calcium levels following receptor activation.



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Calcium Mobilization Functional Assay Workflow

Clinical Development Overview

Alixorexton is currently in Phase 2 clinical trials for narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).[3][10][11] The "Vibrance" series of studies are designed to evaluate the efficacy and safety of once-daily oral **Alixorexton** in these patient populations.

Vibrance-1 Study (Narcolepsy Type 1)

- Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[3]
- Participants: Patients with NT1.[3]
- Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT).[3]
- Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) and weekly cataplexy rate.[3]
- Key Findings: **Alixorexton** demonstrated statistically significant and clinically meaningful improvements in wakefulness and reductions in sleepiness across all doses.[11][12]

Vibrance-2 Study (Narcolepsy Type 2)

- Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[10]
- Participants: Patients with NT2.[10]
- Primary Endpoints: Change from baseline in MWT and ESS.
- Key Findings: Alixorexton met the dual primary endpoints, showing significant improvements in wakefulness and reduced daytime sleepiness.[11]

Conclusion

Alixorexton is a promising, highly selective OX2R agonist with a molecular structure optimized for oral bioavailability and central nervous system activity. Preclinical data demonstrate its high potency and selectivity, and Phase 2 clinical trials have shown clinically meaningful efficacy in



improving wakefulness and reducing excessive daytime sleepiness in patients with narcolepsy. Further clinical development will continue to elucidate the full therapeutic potential of **Alixorexton** in the management of sleep-wake disorders.

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